molecular formula C12H16N2O B072275 5-Methoxy-alpha-methyltryptamine CAS No. 1137-04-8

5-Methoxy-alpha-methyltryptamine

Cat. No. B072275
CAS RN: 1137-04-8
M. Wt: 204.27 g/mol
InChI Key: OGNJZVNNKBZFRM-UHFFFAOYSA-N
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Description

Synthesis Analysis 5-Methoxy-alpha-methyltryptamine, a compound related to tryptamine with various biological activities, can be synthesized through various chemical pathways. One method involves the Vilsmeier formylation, addition, and reductive substitution starting from 5-methoxyindole, leading to its synthesis with characterizations done by IR, GC-MS, and NMR techniques (Liu Chao-cheng, 2006). Another approach utilizes the Speeter and Anthony synthetic route, characterized by ESI-MS-MS and ESI-TOF-MS, highlighting the complexity and diversity of synthetic methods for such psychoactive tryptamines (Brandt et al., 2004).

Molecular Structure Analysis The molecular structure of 5-methoxytryptamine variants, including their vibrational assignments and geometric optimizations, has been detailed through Fourier transform infrared spectra, X-ray powder diffraction, and molecular mechanic calculations. This structural analysis aids in understanding the conformation and electronic properties of these molecules, contributing to their biological functions and interactions (Bayari & İde, 2003).

Chemical Reactions and Properties The chemical behavior and reaction profiles of 5-methoxytryptamine compounds, including their interactions with various reagents and conditions, provide insight into their versatile chemical properties. This includes their role as potent agonists modulating serotonin release in the central nervous system and their synthesis pathways in the pineal gland under specific conditions (Galzin et al., 1988).

Scientific Research Applications

Detection and Analysis Techniques

  • A sensitive method has been developed to determine alpha-methyltryptamine (AMT) and 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) in blood and urine using gas chromatography-mass spectrometry (GC-MS). This technique is significant in clinical and forensic cases for accurate drug detection (Ishida et al., 2005).

Pharmacological and Receptor Studies

  • The binding affinities and structure-activity relationships of alpha-methyltryptamines, including 5-MeO-DIPT, at serotonin receptors have been studied. These investigations help in understanding the interaction of these compounds with the brain's neurotransmitter systems (Nichols et al., 1988).
  • Research on indolealkylamine analogs, such as 5-MeO-DIPT, has provided insights into their binding characteristics with 5-HT2 serotonin receptors. These findings are critical for understanding the psychoactive effects of these substances (Lyon et al., 1988).

Neurochemical Studies

  • Studies on the metabolism of indolamines, including 5-methoxy-N,N-dimethyltryptamine, in acute endogenous psychoses have been conducted. These studies offer insights into the role of such compounds in psychiatric conditions (Uebelhack et al., 1983).

Analytical Comparisons

  • Comparative research has been done on the separation of various tryptamines, including 5-MeO-DIPT, using different analytical methods like gas chromatography and capillary electrophoresis. Such studies are vital for developing sensitive detection methods for these substances (Wang et al., 2008).

Biogenic Studies

  • Research on the biogenesis of 5-methoxy-N,N-dimethyltryptamine in the human pineal gland has been carried out, which is significant in understanding the role of these compounds in human physiology (Guchhait, 1976).

Mass Spectral Fragmentation Analysis

  • Studies on the mass spectral fragmentation of tryptamines, including 5-MeO-DIPT, have been conducted to understand their characteristic fragmentations, which aids in the development of screening and confirmation methods (Chen et al., 2008).

Safety And Hazards

5-MeO-AMT is considered a controlled substance analogue in the United States . It has been sold under the guise of LSD and abused as a recreational drug . The morbidity accompanying tryptamine intake is considerable .

Future Directions

Further evidence to support the notion of endogenous production of 5-MeO-AMT and its potential physiological function in humans is needed . A range of biotech companies has shown an interest in the development of 5-MeO-AMT formulations for a range of medical indications, most notably depression .

properties

IUPAC Name

1-(5-methoxy-1H-indol-3-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8(13)5-9-7-14-12-4-3-10(15-2)6-11(9)12/h3-4,6-8,14H,5,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNJZVNNKBZFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34736-04-4 (unspecified hydrochloride)
Record name 5-Methoxy-alpha-methyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60893758
Record name 5-Methoxy-alpha-methyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-alpha-methyltryptamine

CAS RN

1137-04-8
Record name 5-Methoxy-α-methyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1137-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-alpha-methyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-alpha-methyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-MEO-AMT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5XOB9AQ15
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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